molecular formula C22H29N3O2S2 B2479965 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide CAS No. 681222-68-4

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide

Número de catálogo: B2479965
Número CAS: 681222-68-4
Peso molecular: 431.61
Clave InChI: YEUJVYRJNNGACH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a thiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl substituent on the thiazole ring and a thioether-linked 3,5-dimethylpiperidinyl moiety.

Propiedades

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S2/c1-14-7-15(2)10-25(9-14)21(27)13-28-12-20(26)24-22-23-19(11-29-22)18-6-5-16(3)17(4)8-18/h5-6,8,11,14-15H,7,9-10,12-13H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUJVYRJNNGACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a synthetic compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
  • Dimethylphenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Piperidine Derivative : Provides additional pharmacological properties, potentially enhancing receptor interactions.

The biological activity of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to antimicrobial and anticancer effects.
  • Receptor Modulation : Its structural components allow it to interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria and fungi.

CompoundActivityReference
Thiazole Derivative AAntibacterial against E. coli
Thiazole Derivative BAntifungal against Candida albicans

Anticancer Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thio)acetamide has shown promise in cancer research:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures can induce apoptosis and inhibit proliferation.
Cancer Cell LineIC50 (µM)Reference
HCT116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of thiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited comparable activity to standard treatments like rifampicin, suggesting potential for development as antituberculosis agents.

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives in human breast cancer models. The findings highlighted significant inhibition of cell growth and induction of apoptosis in treated cells compared to controls.

Comparación Con Compuestos Similares

Table 1: Key Thiazole-Acetamide Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity/Findings Reference
N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)-2-((3-(3,5-dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)acetamide (Compound 19) Trifluoromethyl benzo[d]thiazole; 3,5-dimethoxyphenyl-pyrimidinone CK1 kinase inhibition (IC₅₀ = 0.8 µM); improved selectivity over CDK2/cyclin E
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) 4-Bromophenyl thiazole; piperazine-chlorophenyl-phenylethyl P-glycoprotein (P-gp) inhibition; increased paclitaxel bioavailability by 56–106.6%
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl; unmodified thiazole Structural analog of benzylpenicillin; crystal packing via N–H⋯N hydrogen bonds

Key Observations :

  • The target compound’s 3,5-dimethylpiperidinyl group differentiates it from piperazine-containing analogs (e.g., Compound 4), which show strong P-gp inhibition . Piperidine vs. piperazine substituents may alter lipophilicity and binding to efflux transporters.

Quinazolinone and Sulfonamide Derivatives

Table 2: Quinazolinone-Acetamide Hybrids

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Activity Reference
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compound 10) 3,4-Dimethylphenyl; sulfamoylphenyl-quinazolinone 77 Not reported Anticancer screening (IC₅₀ values pending)
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 9) 2-Ethylphenyl; sulfamoylphenyl-quinazolinone 68 170.5 Moderate acetylcholinesterase inhibition (IC₅₀ = 12.3 µM)

Key Observations :

  • Quinazolinone derivatives (e.g., Compound 10) prioritize sulfonamide and heterocyclic moieties for enzyme inhibition, contrasting with the target compound’s piperidine-thioether linkage.
  • The target compound lacks the sulfamoyl group common in acetylcholinesterase inhibitors (e.g., Compound 9), suggesting divergent therapeutic targets .

Pharmacokinetic Modulation:

  • Compound 4 (piperazine derivative) enhanced paclitaxel bioavailability by 56–106.6% via P-gp inhibition . The target compound’s 3,5-dimethylpiperidinyl group may offer similar pharmacokinetic benefits but with reduced basicity compared to piperazines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.